molecular formula C9H10BClF3KN2O B1447116 Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate CAS No. 1704704-32-4

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Cat. No. B1447116
CAS RN: 1704704-32-4
M. Wt: 304.55 g/mol
InChI Key: BDAGCOKTOFVSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, also known as Potassium Trifluoroborate, is a highly versatile compound and a key reagent in organic and inorganic chemistry. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Potassium Trifluoroborate involves several methods. One of the common methods is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid . These methods are widely functional group tolerant and applicable to the synthesis of a broad range of aryltrifluoroborates .

Scientific Research Applications

Organic Synthesis: Cross-Coupling Reactions

Potassium trifluoroborates, including the specific compound , are widely used in organic synthesis for cross-coupling reactions. They serve as stable and reliable sources of boron for Suzuki–Miyaura-type reactions. Unlike boronic acids, which can be difficult to purify, potassium trifluoroborates are moisture- and air-stable, and they withstand strong oxidative conditions .

properties

IUPAC Name

potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGCOKTOFVSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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